molecular formula C9H3F5N2OS B14241694 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 252663-73-3

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14241694
CAS No.: 252663-73-3
M. Wt: 282.19 g/mol
InChI Key: REPIDDCZCYTZRN-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imidazolidinone ring with a sulfanylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pentafluorophenyl-substituted precursors with imidazolidinone derivatives under controlled conditions. One common method includes the use of pentafluorophenyl isocyanate and thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through its reactive functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the combination of the pentafluorophenyl group and the sulfanylidene-imidazolidinone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

252663-73-3

Molecular Formula

C9H3F5N2OS

Molecular Weight

282.19 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H3F5N2OS/c10-3-4(11)6(13)8(7(14)5(3)12)16-2(17)1-15-9(16)18/h1H2,(H,15,18)

InChI Key

REPIDDCZCYTZRN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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